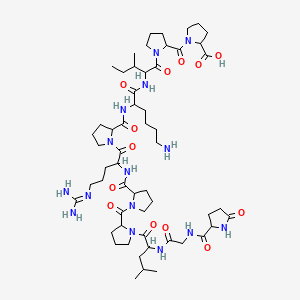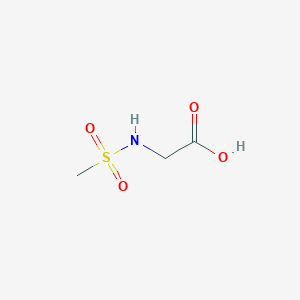
2-Chloro-4-éthoxy-pyrimidine
Vue d'ensemble
Description
2-Chloro-4-ethoxy-pyrimidine is a chemical compound used for research and development . It undergoes cobalt-catalyzed cross-coupling reaction with aryl halides .
Synthesis Analysis
The synthesis of pyrimidines, including 2-Chloro-4-ethoxy-pyrimidine, has been extensively studied. For instance, 4,6-Dichloro-2-(methylthio)pyrimidine reacts with EtONa in EtOH, at ca. 20 °C, for 2 h, to give exclusively 4-chloro-6-ethoxy-2-(methylthio)pyrimidine .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The exact molecular structure of 2-Chloro-4-ethoxy-pyrimidine would require more specific data or computational chemistry analysis.Chemical Reactions Analysis
2-Chloro-4-ethoxy-pyrimidine can participate in various chemical reactions. For example, it undergoes a palladium-catalyzed Hiyama cross-coupling reaction with organosilanes . It can also participate in Suzuki–Miyaura coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-4-ethoxy-pyrimidine are not explicitly mentioned in the retrieved papers. For detailed information, one would typically refer to material safety data sheets or similar resources .Applications De Recherche Scientifique
Agents anti-inflammatoires
2-Chloro-4-éthoxy-pyrimidine: sert de précurseur dans la synthèse de divers dérivés de la pyrimidine connus pour leurs propriétés anti-inflammatoires. Ces composés peuvent inhiber des médiateurs inflammatoires clés tels que la prostaglandine E2 et le facteur de nécrose tumorale-α, ce qui en fait des candidats potentiels pour de nouveaux médicaments anti-inflammatoires .
Recherche anticancéreuse
Les dérivés de la pyrimidine, y compris ceux synthétisés à partir de This compound, sont étudiés pour leurs activités anticancéreuses. Ils peuvent agir comme modulateurs de la leucémie myéloïde et se sont avérés prometteurs dans le traitement du cancer du sein et de la fibrose pulmonaire idiopathique .
Applications antimicrobiennes et antifongiques
La diversité structurelle des dérivés de la pyrimidine leur permet d'être des agents antimicrobiens et antifongiques puissants. La recherche sur les dérivés de This compound pourrait conduire à de nouveaux traitements contre les maladies infectieuses .
Thérapeutique cardiovasculaire
Les dérivés de la pyrimidine sont étudiés pour leurs bienfaits cardiovasculaires, y compris les effets antihypertenseurs. This compound peut contribuer au développement de nouveaux médicaments cardiovasculaires .
Méthodologies de synthèse
This compound: est utilisé dans diverses approches de synthèse pour créer des composés pharmacologiquement actifs. C'est un intermédiaire clé dans la production de molécules ayant une meilleure aptitude aux médicaments et des propriétés ADME-Tox .
Science des matériaux
En science des matériaux, This compound est utilisé pour la synthèse de nouveaux colorants fluorescents et biosenseurs. Ces applications sont cruciales pour les essais de protéines et autres mesures biologiques .
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that pyrimidine derivatives often interact with various enzymes and receptors in the body .
Mode of Action
2-Chloro-4-ethoxy-pyrimidine is involved in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the interaction of 2-Chloro-4-ethoxy-pyrimidine with a palladium catalyst. The palladium undergoes oxidative addition with the 2-Chloro-4-ethoxy-pyrimidine, forming a new Pd–C bond .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which 2-Chloro-4-ethoxy-pyrimidine participates, is a key step in various biochemical pathways. This reaction is crucial for the formation of carbon–carbon bonds, which are fundamental in organic chemistry and biochemistry .
Result of Action
The suzuki–miyaura cross-coupling reaction, in which 2-chloro-4-ethoxy-pyrimidine participates, is known to result in the formation of new carbon–carbon bonds . These bonds can significantly alter the structure and function of molecules, leading to various downstream effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-ethoxy-pyrimidine. For instance, the Suzuki–Miyaura cross-coupling reaction requires specific conditions, such as the presence of a palladium catalyst . Additionally, factors such as temperature, pH, and the presence of other chemicals can also influence the reaction.
Propriétés
IUPAC Name |
2-chloro-4-ethoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-2-10-5-3-4-8-6(7)9-5/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTBPZQWBZWDFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406132 | |
| Record name | 2-chloro-4-ethoxy-pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83774-09-8 | |
| Record name | 2-chloro-4-ethoxy-pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4-ethoxypyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![n-[(1-Methyl-1h-imidazol-2-yl)methyl]ethanamine](/img/structure/B1587384.png)












